molecular formula C21H17N3O2 B2626081 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile CAS No. 1904200-71-0

3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B2626081
CAS No.: 1904200-71-0
M. Wt: 343.386
InChI Key: NHSMQVSSKCIYHA-UHFFFAOYSA-N
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Description

3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound with the molecular formula C21H17N3O2. This compound features a quinoline moiety linked to a pyrrolidine ring, which is further connected to a benzonitrile group. The presence of these functional groups makes it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The resulting quinoline derivative is then reacted with pyrrolidine under basic conditions to form the quinolin-8-yloxy pyrrolidine intermediate. This intermediate is subsequently acylated with benzonitrile under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine ring may enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The benzonitrile group can further contribute to the compound’s overall bioactivity by facilitating interactions with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a wide range of biological activities.

    Pyrrolidine: A common structural motif in many bioactive compounds.

    Benzonitrile: A versatile building block in organic synthesis.

Uniqueness

3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the quinoline moiety enhances its potential as a DNA intercalator, while the pyrrolidine ring and benzonitrile group contribute to its overall stability and reactivity.

Properties

IUPAC Name

3-(3-quinolin-8-yloxypyrrolidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c22-13-15-4-1-6-17(12-15)21(25)24-11-9-18(14-24)26-19-8-2-5-16-7-3-10-23-20(16)19/h1-8,10,12,18H,9,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSMQVSSKCIYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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